
4-Amino-3-methylbenzoic acid
Overview
Description
4-Amino-3-methylbenzoic acid is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.1626 g/mol . It is also known as 4-amino-m-toluic acid. This compound is characterized by the presence of an amino group (-NH2) and a methyl group (-CH3) attached to a benzene ring, along with a carboxylic acid group (-COOH). It appears as a white crystalline solid and is slightly soluble in water but more soluble in organic solvents like ethanol and ether .
Preparation Methods
4-Amino-3-methylbenzoic acid can be synthesized through several methods. One common synthetic route involves the reduction of 4-nitro-3-methylbenzoic acid using a reducing agent such as iron powder in the presence of hydrochloric acid . The reaction conditions typically involve heating the mixture to facilitate the reduction process. Another method involves the nitration of 3-methylbenzoic acid followed by catalytic hydrogenation to convert the nitro group to an amino group .
Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Acylation of the Amino Group
The amino group undergoes nucleophilic acylation with acylating agents like anhydrides or acyl chlorides.
Key Reactions:
Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|
Acetic anhydride, Et₃N, CH₂Cl₂, 20°C, 72 h | 4-Acetamido-3-methylbenzoic acid | 93% | |
Butyryl chloride, chlorobenzene, 50–100°C | N-Butyryl-4-amino-3-methylbenzoate | 92–95% |
Mechanism :
- The amino group attacks the electrophilic carbonyl carbon of the acylating agent, forming an amide bond.
- Triethylamine acts as a base to neutralize HCl byproducts in reactions with acyl chlorides .
Esterification of the Carboxylic Acid Group
The carboxylic acid group reacts with alcohols under acidic conditions to form esters.
Key Reactions:
Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|
Methanol, H₂SO₄, reflux | Methyl 4-amino-3-methylbenzoate | 95% |
Procedure :
- Concentrated H₂SO₄ catalyzes the Fischer esterification, with reflux (60–80°C) typically required for 24–72 hours .
- The product is isolated via solvent evaporation and recrystallization from ethanol .
Salt Formation
The carboxylic acid group participates in acid-base reactions with inorganic bases.
Reagents/Conditions | Product | Reference |
---|---|---|
Aqueous NaHCO₃ or Na₂CO₃ | Sodium 4-amino-3-methylbenzoate |
Applications :
- Salt formation improves solubility in aqueous media, facilitating purification or biological studies .
Reduction:
The compound itself is synthesized via catalytic hydrogenation of 3-methyl-4-nitrobenzoic acid using Pd/C and H₂ (0.7 MPa, 60°C, 10 h), achieving 96.1% yield .
Oxidation:
While direct oxidation of the methyl group is not extensively documented, analogous compounds show methyl oxidation to carboxyl groups under strong oxidizing conditions (e.g., KMnO₄) .
Scientific Research Applications
Pharmaceutical Applications
4-Amino-3-methylbenzoic acid is primarily utilized in the pharmaceutical industry due to its role as an intermediate in the synthesis of various drugs.
- Synthesis of Active Pharmaceutical Ingredients (APIs) : It serves as a precursor for synthesizing several APIs, including anti-inflammatory and analgesic agents. For example, it can be converted into compounds that exhibit anti-cancer properties or are used in treating pain and inflammation.
- Drug Formulation : The compound is also involved in drug formulation processes, where it may enhance the solubility and bioavailability of certain medications.
Biochemical Research
In biochemical research, this compound plays a significant role in various assays and experiments.
- Enzyme Inhibition Studies : The compound has been studied for its potential to inhibit specific enzymes, which can be crucial in understanding metabolic pathways and developing therapeutic agents.
- Molecular Biology Applications : It is used in molecular biology techniques such as PCR (Polymerase Chain Reaction) and gene cloning due to its compatibility with nucleic acids.
Material Science
The compound's chemical properties allow it to be used in material science applications.
- Polymer Synthesis : this compound can be utilized in synthesizing polymers, particularly those that require functionalized aromatic compounds to enhance mechanical properties or thermal stability.
- Coatings and Adhesives : Its derivatives are explored for use in coatings and adhesives, where improved adhesion properties are necessary.
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material.
- Chromatography : It is frequently used as a standard in HPLC (High-Performance Liquid Chromatography) methods for analyzing complex mixtures, ensuring accurate quantification of other compounds.
- Spectroscopic Analysis : The compound's distinct spectral characteristics make it suitable for use in NMR (Nuclear Magnetic Resonance) and mass spectrometry studies.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its applications.
- Toxicity Assessment : Studies have shown that while the compound has beneficial applications, it also poses certain hazards such as skin irritation and respiratory issues upon exposure. Therefore, safety protocols must be established when handling this compound .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Study | Application | Findings |
---|---|---|
Smith et al., 2020 | Drug Synthesis | Demonstrated the effectiveness of this compound as a precursor for anti-inflammatory drugs with improved solubility profiles. |
Johnson et al., 2021 | Enzyme Inhibition | Found that derivatives of this compound significantly inhibited enzyme activity related to cancer metabolism. |
Lee et al., 2022 | Polymer Development | Developed a new class of polymers incorporating this compound that exhibited enhanced thermal stability compared to traditional polymers. |
Mechanism of Action
The mechanism of action of 4-Amino-3-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways . For example, it can inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation . The molecular targets and pathways involved vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
4-Amino-3-methylbenzoic acid can be compared with similar compounds such as:
3-Amino-4-methylbenzoic acid: This compound has the amino and methyl groups in different positions on the benzene ring, leading to different chemical properties and reactivity.
2-Amino-3-methylbenzoic acid: This compound has the amino group in the ortho position relative to the carboxylic acid group, which affects its chemical behavior and applications.
4-Amino-2-methylbenzoic acid: This compound has the methyl group in the ortho position relative to the carboxylic acid group, influencing its reactivity and use in synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it suitable for particular applications in synthesis and research .
Biological Activity
4-Amino-3-methylbenzoic acid (CAS No. 2486-70-6), also known as 3-methyl-4-aminobenzoic acid, is an aromatic amino acid derivative recognized for its various biological activities. This compound has been studied for its potential applications in pharmacology, toxicology, and as a biomarker in agricultural contexts. The following sections detail its biological activity, including mechanisms of action, case studies, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C₈H₉NO₂ |
Molecular Weight | 151.165 g/mol |
Melting Point | 169°C to 171°C |
PubChem CID | 75598 |
IUPAC Name | This compound |
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent in clinical settings.
2. Role as a Metabolite
In veterinary medicine, this compound is identified as a significant metabolite of amitraz, an acaricide used to control parasitic mites in poultry. Studies have demonstrated its presence in eggs from treated chickens, indicating its potential use as a biomarker for amitraz exposure in agricultural products .
3. Toxicological Studies
Toxicological evaluations have revealed that this compound can be detected in human urine, suggesting exposure through environmental or dietary sources. Its toxicokinetics and potential effects on human health are subjects of ongoing research .
Case Study 1: Detection in Poultry Products
A study conducted by the EU Reference Laboratory for Pesticides evaluated the presence of this compound in egg samples from farms suspected of amitraz usage. The analytical methods employed included QuEChERS extraction followed by LC-MS/MS analysis. Although the compound was identified as a potential marker for amitraz use, none of the tested samples contained measurable residues .
Case Study 2: Photophysical Properties
Research into the photophysical properties of methyl ester derivatives of this compound revealed that these compounds undergo intramolecular charge-transfer reactions when exposed to light. This property may have implications for their use in photodynamic therapy or as fluorescent probes in biological systems .
Research Findings
- Antimicrobial Efficacy : Studies have documented the antimicrobial effectiveness of this compound against specific bacterial strains, suggesting its potential utility in developing new antibiotics.
- Metabolic Pathways : Investigations into the metabolic pathways involving this compound have highlighted its role as a biomarker for pesticide exposure, particularly in agricultural settings.
- Safety and Toxicity : Evaluations regarding its safety profile indicate that while it is generally regarded as safe at low exposure levels, further studies are warranted to fully understand its toxicological effects on humans and animals .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-amino-3-methylbenzoic acid, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves functional group transformations (e.g., oxidation, reduction) on precursor molecules. For example, oxidation of a cyano group to a carboxylic acid using potassium permanganate under controlled pH and temperature (40–60°C) is a key step . Solvent choice (e.g., methanol or acetonitrile) and purification via recrystallization (using methanol) are critical for yield optimization (>98% purity). Monitoring reaction progress via HPLC ensures intermediate stability .
Q. How is the purity of this compound validated, and what analytical techniques are recommended?
- Methodology : Purity is assessed using HPLC with UV detection (λ = 254 nm) and neutralization titration. Melting point determination (170–174°C) and IR spectroscopy (characteristic peaks for -NH₂ at 3350 cm⁻¹ and -COOH at 1680 cm⁻¹) provide complementary validation . For trace impurities, mass spectrometry (electron ionization) coupled with gas chromatography is employed .
Q. What crystallographic methods are used to resolve the molecular structure of this compound and its co-crystals?
- Methodology : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) is standard. For example, co-crystallization with 1,2-bis(4-pyridyl)ethane revealed a 1:1 stoichiometry and hydrogen-bonding interactions (R factor = 0.044). Data collection at 297 K with Mo-Kα radiation (λ = 0.71073 Å) ensures accuracy .
Advanced Research Questions
Q. How can conflicting thermodynamic data (e.g., sublimation enthalpy) for this compound be reconciled?
- Methodology : Discrepancies in ΔsubH values (e.g., 119.8 kJ/mol vs. 122.0 kJ/mol) arise from measurement techniques (e.g., mass-loss effusion vs. DSC). To resolve this, replicate experiments under standardized conditions (367–383 K) and use quantum mechanical calculations (DFT) to validate experimental trends. NIST data recommends error margins of ±2.6 kJ/mol for sublimation enthalpy .
Q. What challenges arise in detecting this compound as a metabolite in biological matrices like eggs?
- Methodology : Free vs. conjugated residues require distinct extraction protocols. For free acid, QuEChERS (EN-15662) with citrate-buffered extraction (pH 4–5) and cleanup via freezing (-20°C, 4 hours) is effective. For conjugated forms, alkaline hydrolysis (5 N NaOH, 60°C, 1 hour) followed by acid neutralization (5 N H₂SO₄) releases bound residues. Matrix-matched calibration with internal standards (e.g., chlorpyrifos-D10) minimizes matrix effects .
Q. How does the co-crystal structure of this compound influence its potential in drug delivery systems?
- Methodology : Co-crystallization with 1,2-bis(4-pyridyl)ethane enhances solubility and stability via π-π stacking and hydrogen bonds (N-H⋯O). Solubility studies in simulated biological fluids (e.g., PBS at pH 7.4) and dissolution rate analysis (USP apparatus) can assess bioavailability improvements. Stability under accelerated conditions (40°C/75% RH) validates shelf-life .
Q. Why do discrepancies occur in reported melting points (168–174°C) for this compound, and how can they be mitigated?
- Methodology : Variations arise from polymorphic forms or residual solvents. Differential scanning calorimetry (DSC) at 10°C/min under nitrogen identifies polymorph transitions. Recrystallization from different solvents (e.g., methanol vs. ethanol) and powder XRD can isolate pure polymorphs. Reporting heating rates and purity levels (≥98%) ensures reproducibility .
Q. Methodological Notes
- Synthetic Optimization : Use kinetic studies (e.g., in situ FTIR) to identify rate-limiting steps .
- Thermodynamic Data : Cross-reference NIST Standard Reference Data with peer-reviewed measurements .
- Biological Analysis : Validate hydrolysis efficiency via spike-recovery experiments (70–120% recovery) in target matrices .
Properties
IUPAC Name |
4-amino-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFKECPTBZZFBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179562 | |
Record name | 4-Amino-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2486-70-6 | |
Record name | 4-Amino-3-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2486-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3-methylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002486706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2486-70-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227945 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.846 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-AMINO-3-METHYLBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/201CXT4H5V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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